(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone
Overview
Description
4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is a complex organic compound with the molecular formula C21H21BrFNO3 and a molecular weight of 434.3 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a spirocyclic structure containing both oxygen and nitrogen atoms. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed by reacting a suitable amine with an epoxide under controlled conditions.
Introduction of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative to introduce the benzophenone moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle the reactive intermediates and halogenation steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzophenone moiety.
Hydrolysis: The spirocyclic structure can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the benzophenone moiety.
Scientific Research Applications
4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The spirocyclic moiety and halogen atoms play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone: A closely related compound with a similar structure but different fluorine atom positioning.
4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone: Another similar compound with variations in the positioning of the bromine and fluorine atoms.
Uniqueness
4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is unique due to its specific combination of a spirocyclic structure, bromine, and fluorine atoms. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxa-8-azaspirodecane moiety. This structural feature is significant as it influences the compound's interaction with biological targets.
Molecular Formula : CHBrFNO
Molecular Weight : 355.18 g/mol
IUPAC Name : 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl(4-bromo-3-fluorophenyl)methanone
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholine Antagonism : Similar compounds have demonstrated acetylcholine antagonistic activity, which may contribute to their therapeutic effects in treating gastrointestinal disorders. For instance, related spirocyclic compounds have shown the ability to inhibit gastric juice secretion and alleviate gastro-enteric spasms .
- Inhibition of Secretion Systems : Research indicates that derivatives of the compound may inhibit Type III secretion systems (T3SS) in pathogenic bacteria, which is crucial for their virulence. This inhibition can lead to a reduction in bacterial infections and inflammation .
- Cytotoxicity and Antiproliferative Effects : Preliminary studies suggest that the compound exhibits cytotoxic properties against various cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved in inducing apoptosis or cell cycle arrest are still under investigation.
Case Studies and Research Findings
A review of the literature reveals several key studies focusing on the biological activity of related compounds:
Study 1: Acetylcholine Antagonistic Activity
In a study assessing acetylcholine antagonism, compounds structurally related to the target molecule were tested on guinea pig intestinal preparations. The results indicated significant inhibition of acetylcholine-induced contractions, with pA values comparable to known antagonists like atropine .
Study 2: Inhibition of T3SS
A recent dissertation explored the inhibitory effects of various chemical entities on T3SS in enteropathogenic E. coli. Compounds similar to this compound showed promising results in reducing secretion levels by over 50% at concentrations around 50 µM .
Study 3: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through mitochondrial pathways. The IC50 values ranged from 10 µM to 30 µM across different cell types, suggesting a selective cytotoxic effect that warrants further investigation .
Data Summary
The following table summarizes key findings regarding the biological activities of the compound and its analogs:
Activity | Mechanism | IC50/Effect Concentration |
---|---|---|
Acetylcholine Antagonism | Inhibition of acetylcholine receptors | pA ~ 7.0 |
T3SS Inhibition | Disruption of bacterial secretion | IC50 ~ 50 µM |
Cytotoxicity | Induction of apoptosis in cancer cells | IC50 ~ 10-30 µM |
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXXDXWYQJWBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643769 | |
Record name | (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-17-7 | |
Record name | (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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